N-(3,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a useful research compound. Its molecular formula is C18H24N4O5 and its molecular weight is 376.413. The purity is usually 95%.
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Scientific Research Applications
High-Affinity Ligands for ORL1 Receptor
Compounds with the 1,3,8-triazaspiro[4.5]decan-4-one backbone have been identified as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds demonstrate moderate to good selectivity versus opioid receptors and behave as full agonists in biochemical assays, which could be significant for developing new therapeutic agents targeting pain and other neurological conditions (Röver et al., 2000).
Antiviral Activity
N-derivatives similar to the compound have been designed and synthesized for their antiviral activity. New series of compounds have demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E, showcasing the potential of these compounds in antiviral drug development (Apaydın et al., 2020).
HIV Entry Inhibition
Certain compounds with a related triazaspiro[5.5]undec-9-yl structure have shown potent noncompetitive allosteric antagonism of the CCR5 receptor, which is crucial for HIV-1 entry into cells. This suggests potential applications in the development of new HIV treatments by blocking viral entry (Watson et al., 2005).
Antitumor Activity
Compounds incorporating the triazaspiro[4.5]decan structure have also been synthesized and evaluated for their antitumor activity. Some derivatives have shown significant broad-spectrum antitumor activity, indicating their potential as cancer therapeutic agents (Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5/c1-21-16(24)18(20-17(21)25)6-8-22(9-7-18)11-15(23)19-12-4-5-13(26-2)14(10-12)27-3/h4-5,10H,6-9,11H2,1-3H3,(H,19,23)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLPXYDYGVFWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC(=C(C=C3)OC)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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